molecular formula C15H12F3NO B154819 3'-Trifluoromethyl-2-phenylacetanilide CAS No. 1939-21-5

3'-Trifluoromethyl-2-phenylacetanilide

Cat. No.: B154819
CAS No.: 1939-21-5
M. Wt: 279.26 g/mol
InChI Key: AWZJXXWDKOAELM-UHFFFAOYSA-N
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Description

3’-Trifluoromethyl-2-phenylacetanilide is an organic compound with the molecular formula C15H12F3NO and a molecular weight of 279.26 g/mol . It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Trifluoromethyl-2-phenylacetanilide typically involves the acylation of aniline derivatives with trifluoromethyl-substituted acetic acid derivatives. One common method is the reaction of 3’-trifluoromethylacetophenone with aniline in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of 3’-Trifluoromethyl-2-phenylacetanilide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3’-Trifluoromethyl-2-phenylacetanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

3’-Trifluoromethyl-2-phenylacetanilide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 3’-Trifluoromethyl-2-phenylacetanilide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Properties

IUPAC Name

2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO/c16-15(17,18)12-7-4-8-13(10-12)19-14(20)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZJXXWDKOAELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173002
Record name 3'-Trifluoromethyl-2-phenylacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1939-21-5
Record name 3'-Trifluoromethyl-2-phenylacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001939215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1939-21-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3'-Trifluoromethyl-2-phenylacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PHENYL-3'-(TRIFLUOROMETHYL)ACETANILIDE
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